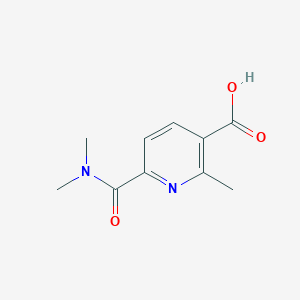
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride
Overview
Description
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride, also known as 4-methyl-2-nitrobenzoyl chloride, is a chemical compound used in scientific research. It is a colorless solid that can be used in different laboratory experiments and applications. It is an important reagent in organic synthesis, and can be used in the preparation of a variety of compounds. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
- Synthesis of 2H-benzimidazoles : Treatment of 2-nitro-N-(2-methyl-1-propen-1-yl)benzenamines with potassium tert-butoxide in tert-butanol, followed by the addition of electrophiles such as acetyl chloride, leads to the production of N-alkoxy-2H-benzimidazoles. These compounds, where 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride can act as a precursor or intermediate, are significant due to their potential biological activities and applications in various chemical syntheses (Ansari & Söderberg, 2017).
Analytical Chemistry and Sensor Development
- Electroanalytical Studies and Sensor Development : 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride, due to its nitroaromatic structure, could be related to compounds used in the development of sensors for detecting nitrophenol isomers. For example, gold nanoparticles hosted in a water-soluble silsesquioxane polymer have been applied as catalytic materials in electrochemical sensors for the detection of nitrophenol isomers, demonstrating the compound's potential relevance in the creation of sensitive and selective analytical tools (Silva et al., 2014).
Organic Compound Analysis and Separation Techniques
- Micro-solvent Cluster Extraction : In the domain of separation science, 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride's structural relatives (nitrophenols) have been separated from mixtures using aqueous mixed solvents of ionic liquid. The method is grounded on micro-solvent cluster formation and preferential solvation of solvent clusters to analytes, hinting at possible applications in the purification or analysis of related compounds (Charoenraks et al., 2008).
Biochemistry and Molecular Biology
- Study of Phenols and Nitrophenols in Atmospheric Conditions : Research involving the atmospheric concentrations of phenols and nitrophenols, which can be structurally related to 2-(4-Methyl-2-nitrophenoxy)butanoyl chloride, provides insights into environmental chemistry and the potential biochemical interactions of such compounds in different ecological contexts (Delhomme et al., 2010).
properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-9(11(12)14)17-10-5-4-7(2)6-8(10)13(15)16/h4-6,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQSORMRMLRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2-nitrophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde](/img/structure/B1454216.png)












